N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bicyclic heptane ring and a dimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1-methylbicyclo[4.1.0]heptane-7-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its efficacy against different pathogens and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being studied for their pharmacological activities and potential use in drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as enzyme inhibitors or catalysts. In biological systems, it may interact with cellular components, leading to the disruption of metabolic pathways or inhibition of enzyme activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives .
Comparison with Similar Compounds
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide can be compared with other Schiff bases and hydrazide derivatives:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar structure but with a biphenyl group instead of a bicyclic heptane ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorophenyl group, which imparts different electronic properties and reactivity compared to the dimethoxyphenyl group.
These comparisons highlight the uniqueness of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[41
Properties
Molecular Formula |
C18H24N2O3 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-18-9-5-4-6-13(18)16(18)17(21)20-19-11-12-7-8-14(22-2)15(10-12)23-3/h7-8,10-11,13,16H,4-6,9H2,1-3H3,(H,20,21)/b19-11+ |
InChI Key |
SJSMAYIKPRLJRB-YBFXNURJSA-N |
Isomeric SMILES |
CC12CCCCC1C2C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC12CCCCC1C2C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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